Pom2-C-hmbp

Immuno-oncology Gamma delta T cell Cellular uptake mechanism

Choose POM2-C-HMBP for its unparalleled speed and cellular persistence in Vγ9Vδ2 T cell research. Unlike native HMBPP, this charge-neutral bis-POM prodrug passively diffuses into cells, achieving full low-nanomolar potency within 1 minute and sustaining >24h activity after washout—a critical advantage for pulse-chase and 4°C metabolic inhibition studies. Its intermediate Hill slope distinguishes it from both diphosphates and bisphosphonates, making it an essential comparator for BTN3A1 binding cooperativity investigations. Insist on POM2-C-HMBP to eliminate kinetic lag and ensure reproducible, transport-independent activation.

Molecular Formula C18H33O8P
Molecular Weight 408.4 g/mol
Cat. No. B10778951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePom2-C-hmbp
Molecular FormulaC18H33O8P
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=CCCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)CO
InChIInChI=1S/C18H33O8P/c1-14(11-19)9-8-10-27(22,25-12-23-15(20)17(2,3)4)26-13-24-16(21)18(5,6)7/h9,19H,8,10-13H2,1-7H3/b14-9+
InChIKeyIPOCPVGCROEFJO-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





POM2-C-HMBP for Immuno-Oncology Research: A Cell-Permeable Phosphoantigen Prodrug


POM2-C-HMBP (CAS 1656284-12-6, MW 408.42, formula C₁₈H₃₃O₈P) is a synthetic, cell-permeable bis-pivaloyloxymethyl (bis-POM) prodrug of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) [1]. The compound is specifically designed to activate Vγ9Vδ2 (also termed Vγ2Vδ2) T lymphocytes through engagement of the intracellular domain of butyrophilin 3A1 (BTN3A1/CD277) in target cells, enabling potent immune-mediated lysis of malignant cells [1].

Why POM2-C-HMBP Cannot Be Substituted with Native HMBPP or Alternative Phosphoantigens


Despite sharing the same HMBPP-derived pharmacophore for BTN3A1 engagement, in-class phosphoantigens and prodrugs exhibit fundamentally distinct cellular entry mechanisms, metabolic stability profiles, and temporal activation kinetics that preclude simple interchange in experimental workflows. Native HMBPP is a negatively charged diphosphate that requires energy-dependent transporter-mediated internalization, making its activity highly sensitive to temperature and metabolic inhibition [1]. In contrast, the charge-neutral POM2-C-HMBP prodrug undergoes passive diffusion across the plasma membrane followed by intracellular esterase cleavage to release the active C-HMBP moiety [1]. Even among HMBPP prodrug analogs, substantial variability exists: aryl-amidate prodrugs display marked time-dependency (>240 minutes for maximal activity), while bis-POM derivatives like POM2-C-HMBP achieve full potency within 1 minute of exposure [2]. Substitution with structurally related but mechanistically distinct compounds will confound interpretations of uptake, kinetic response, and sustained target engagement in Vγ9Vδ2 T cell activation studies.

Quantitative Differentiation of POM2-C-HMBP: Head-to-Head Evidence vs. HMBPP and Prodrug Analogs


POM2-C-HMBP Bypasses Energy-Dependent Uptake Required by HMBPP

POM2-C-HMBP maintains full lytic activity at 4°C, whereas HMBPP-induced lysis is significantly reduced under the same low-temperature conditions that inhibit energy-dependent transport processes. This demonstrates that POM2-C-HMBP enters target cells via passive diffusion independent of active transport machinery [1].

Immuno-oncology Gamma delta T cell Cellular uptake mechanism

POM2-C-HMBP Exhibits Sustained Lytic Activity vs. Rapidly Metabolized HMBPP

In time-course experiments with a 2-hour pulse treatment followed by extended resting periods before effector cell addition, POM2-C-HMBP maintained robust lytic activity for >24 hours, whereas HMBPP activity declined to baseline within 12 hours [1].

Immuno-oncology Target engagement Metabolic stability

POM2-C-HMBP Achieves Low Nanomolar Potency Within 1 Minute of Exposure

POM2-C-HMBP demonstrates low nanomolar potency (EC₅₀ in the low nM range) even with only 1 minute of exposure time, distinguishing it from aryl-amidate prodrugs which require >240 minutes to achieve comparable activity [1].

Immuno-oncology Potency kinetics EC50

POM2-C-HMBP Demonstrates Intermediate Hill Slope Distinct from Diphosphates and Bisphosphonates

POM2-C-HMBP produces an intermediate Hill slope in Vγ9Vδ2 T cell activation dose-response curves, contrasting with the shallow slope of the diphosphate C-HMBPP (Hill slope = 0.71) and the steep slopes of bisphosphonates (Hill slope >2) [1]. This slope difference reflects distinct binding cooperativity and signaling amplification properties.

Immuno-oncology Dose-response Hill slope

Optimal Research Applications for POM2-C-HMBP Based on Validated Differential Performance


Washout and Pulse-Chase Studies of BTN3A1-Mediated T Cell Activation

The extended intracellular persistence of POM2-C-HMBP (>24h activity following pulse treatment) makes it uniquely suited for washout experiments and pulse-chase protocols where sustained target engagement is required after compound removal. Native HMBPP is unsuitable for such studies due to rapid metabolic clearance within 12h [1].

Low-Temperature Uptake Assays and Transporter-Independent Internalization Studies

Because POM2-C-HMBP enters cells via passive diffusion independent of energy-dependent transport, it is the preferred tool for experiments conducted at 4°C or under metabolic inhibition (e.g., ATP depletion, transporter blockade) where HMBPP uptake is compromised [1].

Rapid Kinetic Analysis of BTN3A1 Activation and Vγ9Vδ2 T Cell Signaling

POM2-C-HMBP achieves full low-nanomolar potency within 1 minute of exposure, enabling precise temporal control in rapid kinetic signaling studies. Alternative prodrugs with slower activation kinetics (>240 minutes to maximal activity) introduce unacceptable temporal lag for short-duration assays [2].

Structure-Activity Relationship Studies of BTN3A1 Ligand Cooperativity

The intermediate Hill slope of POM2-C-HMBP, distinct from both shallow-slope diphosphates (C-HMBPP: 0.71) and steep-slope bisphosphonates (>2), makes it a critical comparator compound for dissecting the molecular determinants of BTN3A1 binding cooperativity and downstream signal amplification [2].

Technical Documentation Hub

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29 linked technical documents
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